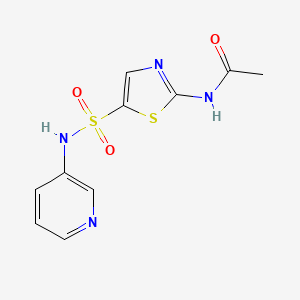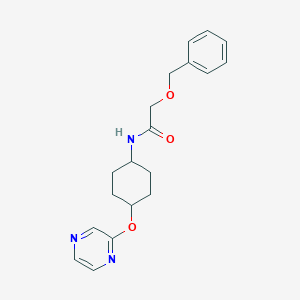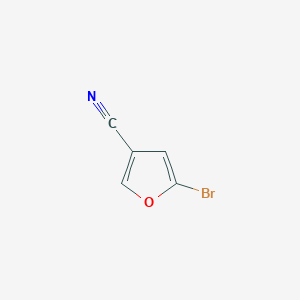
N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide is a heterocyclic compound that contains both thiazole and pyridine rings
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
The thiazole ring, a key component of this compound, is known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the physiological system.
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways . This suggests that the compound may have a broad impact on various biochemical pathways, leading to downstream effects.
Result of Action
It is known that molecules containing a thiazole ring can reset the physiological system differently . This suggests that the compound may have a variety of effects at the molecular and cellular levels.
Action Environment
It is known that the behavior of molecules containing a thiazole ring in physiological systems can be unpredictable , suggesting that various environmental factors could potentially influence the action of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves the reaction of pyridine-3-sulfonamide with thiazole-2-yl acetic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the thiazole acetic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure adjustments .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide: Similar structure but with an isopropyl group instead of the sulfonamide moiety.
N-(thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring and a sulfonamide group but lacks the pyridine ring.
Uniqueness
N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide is unique due to its combination of thiazole, pyridine, and sulfonamide functionalities, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for drug development and other scientific applications .
Propriétés
IUPAC Name |
N-[5-(pyridin-3-ylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-7(15)13-10-12-6-9(18-10)19(16,17)14-8-3-2-4-11-5-8/h2-6,14H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPCTNKPPXLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid](/img/structure/B2533663.png)
![1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2533664.png)
![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)
![3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2533667.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)
![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533677.png)
![(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2533681.png)

